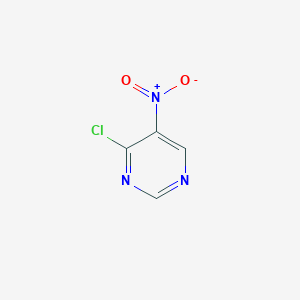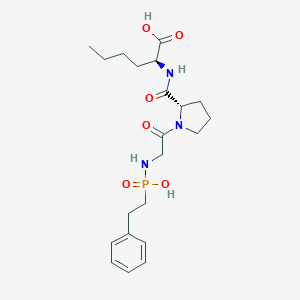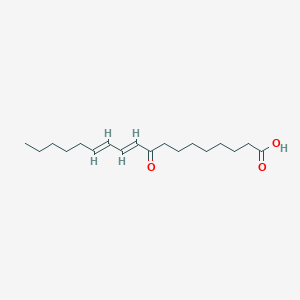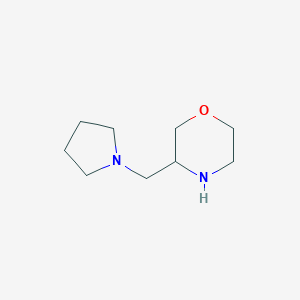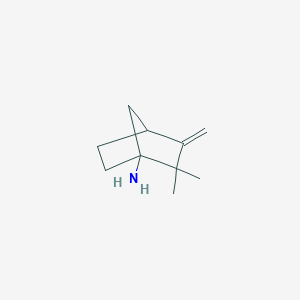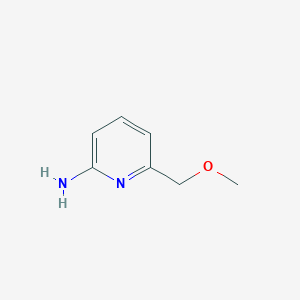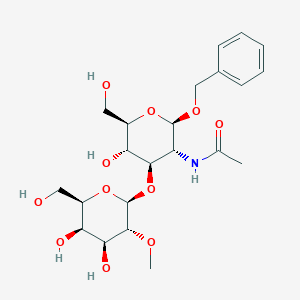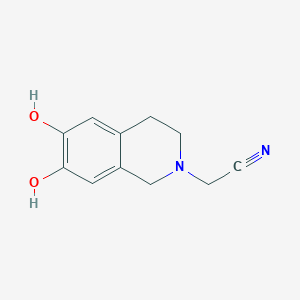
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline (DHCTQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DHCTQ belongs to the class of tetrahydroisoquinoline alkaloids, which are naturally occurring compounds found in many plants. In
作用機序
The mechanism of action of 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, studies have shown that this compound can activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. This compound can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, which are implicated in many diseases. This compound can also improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells.
実験室実験の利点と制限
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can also be easily modified to create analogs with improved properties. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to explore the use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential anti-cancer properties of this compound and its analogs. Additionally, future research could focus on improving the pharmacokinetic and pharmacodynamic properties of this compound to enhance its therapeutic potential.
Conclusion
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been found to have neuroprotective and anti-cancer properties, and it can reduce oxidative stress and inflammation. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound could focus on its potential use as a neuroprotective agent and anti-cancer treatment, as well as improving its pharmacokinetic and pharmacodynamic properties.
合成法
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine. Another method involves the use of a palladium-catalyzed reaction, which allows for the selective formation of the desired isomer. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
6,7-Dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has neuroprotective effects and can improve cognitive function. This compound has also been found to have potential anti-cancer properties and can inhibit the growth of cancer cells.
特性
CAS番号 |
152211-63-7 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
InChIキー |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
正規SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
その他のCAS番号 |
152211-63-7 |
同義語 |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)




